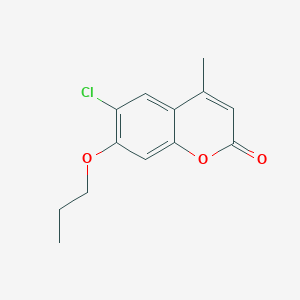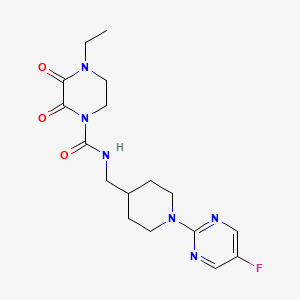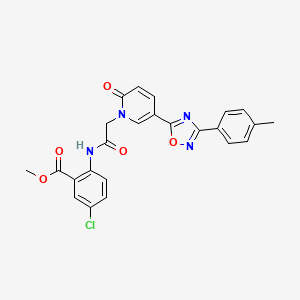
methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate" is a complex organic molecule notable for its distinct structure and functional groups It is composed of a chlorinated benzoate core, an oxadiazole ring, and a pyridin-2(1H)-one moiety, highlighting the diversity of synthetic chemistry in modern pharmaceutical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate typically involves multi-step reactions combining both organic and organometallic chemistry techniques. Key steps may include:
Formation of the Oxadiazole Ring: : Cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Construction of the Pyridin-2(1H)-one Moiety: : This could involve the reaction of a suitable amide or ketone with a chlorinated pyridine precursor under specific dehydrating conditions.
Amide Bond Formation: : Coupling of the oxadiazole and pyridin-2(1H)-one intermediates through amide bond formation, typically using activating agents like carbodiimides or coupling reagents such as HATU.
Industrial Production Methods
While laboratory-scale synthesis might focus on precision and yield optimization, industrial production scales up these reactions, emphasizing cost efficiency and environmental safety. High-throughput methods like flow chemistry or microwave-assisted synthesis could be employed to streamline the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical transformations, including:
Substitution Reactions: : The chlorinated benzoate moiety allows for nucleophilic aromatic substitution (SNAr) reactions.
Oxidation-Reduction Reactions: : The oxadiazole and pyridin-2(1H)-one rings can engage in redox reactions under suitable conditions.
Hydrolysis: : The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: : Often carried out with nucleophiles like amines or thiols under mild to moderate conditions.
Oxidation: : Using agents like potassium permanganate or osmium tetroxide.
Reduction: : Achieved using hydride donors such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The specific products depend on the reaction type but could include various substituted derivatives, oxidized forms, or hydrolyzed fragments.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate finds extensive use in multiple research domains:
Chemistry: : As a synthetic intermediate in the preparation of more complex molecules.
Biology: : For studying enzyme interactions and inhibitor design.
Medicine: : Potentially as a lead compound in drug discovery, especially in oncology or antimicrobial research.
Industry: : Used in developing specialized materials with unique chemical properties.
Wirkmechanismus
The compound likely exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole and pyridin-2(1H)-one rings can form hydrogen bonds and π-π interactions, facilitating strong and specific binding to biological macromolecules. Pathways involved might include inhibition of enzymatic activity or modulation of receptor functions, ultimately affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-chloro-2-acetamidobenzoate
3-(p-Tolyl)-1,2,4-oxadiazole derivatives
Pyridin-2(1H)-one analogs
Uniqueness
Compared to these compounds, methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate stands out due to the specific combination of functional groups that contribute to its unique chemical reactivity and potential biological activity. This combination allows for targeted interactions in scientific applications, making it a versatile tool in research and development.
That's quite the mouthful! In short, this compound is a brilliant example of modern chemistry's prowess, with rich potential across various fields.
Eigenschaften
IUPAC Name |
methyl 5-chloro-2-[[2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O5/c1-14-3-5-15(6-4-14)22-27-23(34-28-22)16-7-10-21(31)29(12-16)13-20(30)26-19-9-8-17(25)11-18(19)24(32)33-2/h3-12H,13H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUHVMDSRONBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2726377.png)
![N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2726378.png)
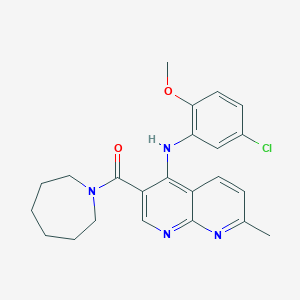
![1-(2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2726380.png)
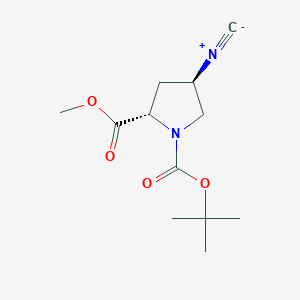
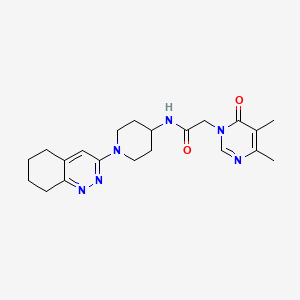
![4,11,13-trimethyl-N-(2-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2726387.png)
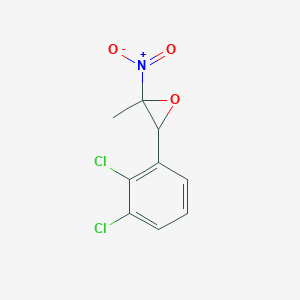
![N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2726391.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2726393.png)
![5-methyl-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2726395.png)
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide](/img/structure/B2726396.png)
